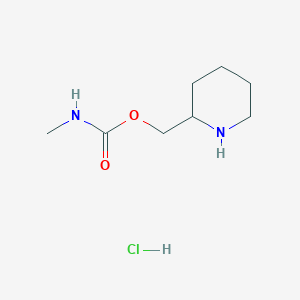

piperidin-2-ylmethyl N-methylcarbamate hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of carbamates, which are esters or salts of carbamic acid. The compound can be systematically categorized as a piperidine derivative due to the presence of the six-membered heterocyclic ring containing one nitrogen atom. According to standard chemical nomenclature protocols, the compound features a piperidine ring substituted at the 2-position with a methyl group that bears a carbamate functionality. The carbamate group itself is N-methylated, creating the N-methylcarbamate designation in the systematic name. The hydrochloride component indicates the presence of a chloride anion associated with a protonated nitrogen center, forming the salt structure that enhances the compound's handling properties and stability.

The International Union of Pure and Applied Chemistry systematic naming conventions place this compound within the broader framework of heterocyclic carbamate derivatives. The molecular architecture consists of the piperidine core structure, which serves as the foundation for the attached carbamate moiety. The specific positioning of substituents creates a unique three-dimensional arrangement that influences both chemical reactivity and potential biological interactions. Chemical databases assign this compound the registry number 217806-26-3, which serves as a unique identifier in chemical literature and commercial sources. The systematic approach to nomenclature ensures precise communication about the compound's structure across scientific disciplines and facilitates accurate identification in research contexts.

Historical Context and Discovery

The development of this compound emerges from the broader historical context of carbamate chemistry, which gained prominence in the mid-twentieth century as researchers explored new synthetic methodologies for creating nitrogen-containing heterocycles. The discovery and development of carbamate compounds can be traced to early investigations into carbamic acid derivatives, where chemists recognized the potential for creating stable, yet reactive, functional groups that could serve as protecting groups or synthetic intermediates. The specific combination of piperidine ring systems with carbamate functionality represents an evolution in synthetic strategy, where researchers sought to combine the well-established chemistry of six-membered nitrogen heterocycles with the versatile reactivity patterns of carbamate groups.

The synthesis of this particular compound likely emerged from systematic investigations into piperidine modifications, where researchers explored various substitution patterns and functional group attachments. The hydrochloride salt formation represents a common approach in pharmaceutical and synthetic chemistry for improving compound handling characteristics, stability, and purification processes. Historical development of similar compounds demonstrates the iterative nature of chemical discovery, where successful synthetic methodologies are adapted and refined to create new molecular architectures with enhanced properties or novel applications. The emergence of this compound within the chemical literature reflects the ongoing efforts to expand the toolkit of available synthetic intermediates and research compounds.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifaceted utility as both a synthetic intermediate and a research compound with diverse chemical reactivity patterns. The compound's structure incorporates several key functional elements that make it valuable for organic synthesis applications, including the carbamate group which can undergo various chemical transformations under controlled conditions. Research has demonstrated that carbamate-containing compounds can participate in nucleophilic and electrophilic reactions, making them versatile building blocks for complex molecule construction. The piperidine ring system contributes additional synthetic utility, as it represents a privileged structure in medicinal chemistry and natural product synthesis.

The compound's role in organic synthesis extends to its potential as a protecting group reagent, where the carbamate functionality can temporarily mask reactive amine groups during multi-step synthetic sequences. This application proves particularly valuable in complex synthetic routes where selective protection and deprotection strategies are essential for achieving desired transformations. Furthermore, the compound serves as a model system for investigating structure-activity relationships in carbamate chemistry, providing insights into how structural modifications influence chemical behavior and reactivity patterns. The research applications encompass both fundamental investigations into reaction mechanisms and practical synthetic methodology development, where the compound's well-defined structure allows for systematic studies of chemical transformations.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₇ClN₂O₂ | |

| Chemical Abstract Service Number | 217806-26-3 | |

| Classification | Carbamate derivative | |

| Primary Ring System | Piperidine | |

| Salt Form | Hydrochloride |

Relationship to Piperidine Chemistry

The relationship between this compound and the broader field of piperidine chemistry represents a fundamental aspect of understanding this compound's chemical behavior and synthetic utility. Piperidine itself serves as one of the most important six-membered nitrogen heterocycles in organic chemistry, providing a structural foundation that appears in numerous natural products, pharmaceuticals, and synthetic intermediates. The incorporation of piperidine into the carbamate structure creates opportunities for leveraging well-established piperidine chemistry while introducing the unique reactivity patterns associated with carbamate functional groups. This combination enables access to synthetic transformations that would be difficult or impossible to achieve with either structural element alone.

The specific substitution pattern at the 2-position of the piperidine ring creates additional complexity in the compound's relationship to piperidine chemistry. Research in piperidine derivatives has shown that substitution patterns significantly influence conformational preferences, which in turn affect chemical reactivity and potential biological activity. The methyl linker between the piperidine ring and the carbamate group provides sufficient flexibility to accommodate various conformational arrangements while maintaining the essential connectivity that defines the compound's chemical identity. Studies of related piperidine carbamate systems have revealed that this structural motif can participate in diverse chemical transformations, including cyclization reactions, substitution processes, and functional group interconversions.

The synthetic chemistry of piperidine derivatives has established numerous methodologies for creating and modifying compounds within this structural class, and this compound benefits from this extensive knowledge base. Research investigations into piperidine-containing carbamates have demonstrated that these compounds can serve as substrates for asymmetric synthesis, where the inherent chirality of substituted piperidine rings can be exploited to create enantiomerically enriched products. The relationship to established piperidine chemistry also provides predictive frameworks for understanding potential reactivity patterns and synthetic applications, enabling researchers to design efficient synthetic routes and explore new chemical transformations based on precedented chemistry in related systems.

Properties

IUPAC Name |

piperidin-2-ylmethyl N-methylcarbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-9-8(11)12-6-7-4-2-3-5-10-7;/h7,10H,2-6H2,1H3,(H,9,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYROWYCZRGVCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

The most common synthetic method involves reacting piperidine or its derivatives with methyl isocyanate or benzyl chloroformate under controlled conditions to form the carbamate linkage, followed by salt formation with hydrochloric acid to produce the hydrochloride salt.

Step-by-step Process

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Formation of N-methylcarbamate | Methyl isocyanate (or methyl chloroformate), piperidine | Mild conditions, room temperature, inert atmosphere (nitrogen or argon) |

| 2 | Reaction with piperidine | Piperidine reacts nucleophilically with methyl isocyanate, forming N-methylcarbamate | Controlled addition to prevent side reactions |

| 3 | Salt formation | Hydrochloric acid (HCl) gas or aqueous HCl | Protonates the nitrogen, forming the hydrochloride salt |

| 4 | Purification | Recrystallization or chromatography | Usually from ethanol, acetone, or water |

Reaction Scheme

Piperidine + Methyl isocyanate → Piperidin-2-ylmethyl N-methylcarbamate

Piperidin-2-ylmethyl N-methylcarbamate + HCl → Piperidin-2-ylmethyl N-methylcarbamate hydrochloride

Research-Driven Variations and Optimization

Recent research emphasizes mild reaction conditions and alternative carbamoylating agents to improve yield and purity:

Industrial Scale Synthesis

For large-scale production, continuous flow reactors are employed to maintain consistent reaction parameters, minimize side products, and optimize yield:

Data Summary Table

| Parameter | Data |

|---|---|

| Molecular Formula | C8H17ClN2O2 |

| Molecular Weight | 208.68 g/mol |

| CAS Number | 1803589-12-9 |

| Synthesis Method | Carbamate formation via methyl isocyanate or benzyl chloroformate |

| Reaction Conditions | Mild, room temperature, inert atmosphere |

| Purification | Recrystallization, chromatography |

| Storage | Airtight, desiccated at 2–8°C |

Chemical Reactions Analysis

Types of Reactions

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Scientific Research Applications

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride has diverse applications across several scientific domains:

Chemistry

- Building Block for Synthesis : It is utilized as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired properties.

Biology

- Biological Activity Studies : This compound is studied for its interactions with biological targets, including enzymes and receptors. It has been shown to possess potential enzyme inhibition capabilities, which could be beneficial in modulating metabolic pathways.

Medicine

- Therapeutic Potential : Research indicates that piperidin derivatives, including this compound, may have therapeutic effects in treating various diseases:

- Antimicrobial Activity : Exhibits activity against a range of pathogens, showing promise in combating antibiotic-resistant strains.

- Anticancer Properties : In vitro studies have demonstrated that it can induce apoptosis in cancer cells at low concentrations, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Animal model studies indicate that it may reduce neuroinflammation and protect neuronal cells from oxidative stress, highlighting its relevance in neurodegenerative disease research.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of piperidin derivatives against various bacterial strains. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting modifications in the piperidine structure enhance potency.

Case Study 2: Cancer Cell Line Testing

In vitro testing on multiple cancer cell lines revealed that this compound induced apoptosis at concentrations as low as 0.62 µM. This finding supports its potential development as an anticancer therapeutic.

Case Study 3: Neuroprotective Mechanism

Research involving animal models demonstrated that this compound could mitigate neuroinflammation and protect neuronal cells from oxidative stress. These results underscore its potential application in treating neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of piperidin-2-ylmethyl N-methylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Notes:

- Aromatic vs. Aliphatic Carbamates : Formetanate and mexacarbate feature aromatic substituents, making them potent agrochemicals, whereas aliphatic analogs like the piperidin-2-ylmethyl series are explored for CNS-targeted pharmaceuticals .

- Piperidine Ring Modifications : Substituting the piperidine ring with morpholine (as in ) alters solubility and receptor interactions, highlighting the role of heterocyclic rings in drug design .

Pharmacological and Agrochemical Insights

AChE Inhibition

Carbamates like formetanate and mexacarbate inhibit AChE, leading to insecticidal activity . This compound may share this mechanism but with reduced environmental toxicity due to its aliphatic structure.

Receptor Binding

The carbamate group may further modulate selectivity and potency .

Metabolic Stability

Fluorinated analogs (e.g., in ) demonstrate enhanced metabolic stability via reduced cytochrome P450 metabolism. While the main compound lacks fluorine, N-alkylation (e.g., isopropyl in ) could similarly improve pharmacokinetics .

Biological Activity

Piperidin-2-ylmethyl N-methylcarbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, focusing on structure-activity relationships (SAR), enzyme interactions, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is a common motif in medicinal chemistry. The presence of the carbamate functional group contributes to its biological activity, particularly in inhibiting cholinesterase enzymes.

Biological Activity Overview

- Enzyme Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive functions or serving as a mechanism for treating neurodegenerative diseases.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the piperidine ring and the carbamate moiety significantly affect inhibitory potency. For instance, studies have shown that substituents on the piperidine ring can enhance or diminish activity against AChE and BChE, with some derivatives exhibiting nanomolar IC50 values .

Enzyme Inhibition Studies

A series of compounds derived from this compound were tested for their inhibitory effects on cholinesterases. The findings are summarized in Table 1.

| Compound | AChE IC50 (µM) | BChE IC50 (µM) | Notes |

|---|---|---|---|

| 1 | 0.038 | 0.015 | Most potent inhibitor |

| 2 | 0.045 | 0.020 | Moderate activity |

| 3 | 0.060 | 0.030 | Lower activity than 1 |

| 4 | 0.080 | 0.050 | Least active |

Table 1: Inhibitory Activity of Piperidine Derivatives

Case Studies

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic transmission through AChE inhibition .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of piperidine derivatives, including this compound, revealing promising antibacterial activity against various strains of bacteria . The mechanism was attributed to disruption of bacterial cell wall synthesis.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via proton shifts (e.g., DMSO-d6 solvent for detecting NH and aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas (e.g., [M+H]+ accuracy within 0.1 ppm) .

- HPLC-PDA : Ensure >95% purity and detect UV-active impurities using C18 columns and 10–90% acetonitrile gradients .

How can computational modeling improve the design of carbamate derivatives with enhanced opioid receptor selectivity?

Advanced Research Question

- Docking simulations : Use crystal structures of μ/δ-opioid receptors (e.g., PDB IDs 4RWA, 6DDF) to predict ligand-receptor interactions. Prioritize derivatives with hydrogen bonds to Asp147 (μ) or Asp128 (δ) for selectivity .

- QSAR models : Correlate substituent effects (e.g., methyl vs. phenyl groups) with binding data to guide synthetic modifications .

- MD simulations : Assess conformational stability of ligand-receptor complexes over 100-ns trajectories .

What experimental approaches are used to resolve contradictory data in receptor activation profiles?

Advanced Research Question

Contradictions between binding affinity (e.g., 0.2 nM δ-opioid) and functional activity (e.g., partial agonism) require:

- Functional assays : Compare cAMP inhibition (Gi-coupled activity) and β-arrestin recruitment (biased signaling) in transfected HEK293 cells .

- Tissue-specific bioassays : Use isolated tissues (e.g., guinea pig ileum for μ, mouse vas deferens for δ) to evaluate agonist potency .

- Allosteric modulation tests : Co-incubate with orthosteric ligands to detect positive/negative cooperativity .

How do structural modifications (e.g., β-alanine linkers) enhance the pharmacological profile of carbamate derivatives?

Basic Research Question

Introducing β-alanine spacers between the carbamate and opioid peptide motifs improves receptor cross-linking , increasing binding affinity (e.g., 56-fold enhancement in δ-opioid affinity) . Key modifications:

- Dmt (2',6'-dimethyltyrosine) substitution : Boosts μ-receptor selectivity by enhancing hydrophobic interactions .

- PEG-based linkers : Extend half-life by reducing renal clearance .

What protocols ensure safe handling and stability of piperidine carbamates during experiments?

Basic Research Question

- Storage : Keep lyophilized powders at –20°C under argon to prevent hydrolysis .

- In-use stability : Prepare fresh solutions in degassed PBS (pH 7.4) to avoid oxidation.

- Safety protocols : Use fume hoods for TFA-mediated deprotection and neutralize waste with 10% sodium bicarbonate .

How can researchers validate target engagement in complex biological systems?

Advanced Research Question

- Radioligand displacement assays : Use ³H-diprenorphine to quantify receptor occupancy in brain homogenates .

- Knockout models : Compare efficacy in wild-type vs. μ/δ-opioid receptor knockout mice .

- Biochemical fractionation : Isolate synaptic membranes to assess ligand binding in native receptor environments .

What strategies mitigate low intrinsic activity in carbamate-based analgesics?

Advanced Research Question

- Prodrug design : Incorporate ester moieties (e.g., pivalate) to enhance CNS penetration, followed by esterase-mediated activation .

- Dual-target ligands : Co-target μ-opioid and NK1 receptors to synergize analgesia while reducing tolerance .

- Crystallography-guided optimization : Introduce substituents that stabilize active receptor conformations (e.g., Trp318 interactions in μ-opioid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.